molecular formula C28H37N7O7 B1166746 2-aminobenzoylalanyl-glycyl-leucyl-alanyl-4-nitrobenzylamide CAS No. 100307-95-7

2-aminobenzoylalanyl-glycyl-leucyl-alanyl-4-nitrobenzylamide

Cat. No.: B1166746
CAS No.: 100307-95-7
M. Wt: 583.6 g/mol
InChI Key: KAGLSIMCIJOPKS-BSRJHKFKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Aminobenzoylalanyl-glycyl-leucyl-alanyl-4-nitrobenzylamide is a synthetic tetrapeptide derivative featuring a 2-aminobenzoyl (anthraniloyl) group at the N-terminus and a 4-nitrobenzylamide moiety at the C-terminus. Its structure integrates aromatic and peptide components, making it relevant in biochemical research, particularly as a substrate or inhibitor for proteases, kinases, or glycosylation enzymes .

Properties

CAS No.

100307-95-7

Molecular Formula

C28H37N7O7

Molecular Weight

583.6 g/mol

IUPAC Name

2-amino-N-[(2S)-1-[[2-[[(2S)-4-methyl-1-[[(2S)-2-[(4-nitrophenyl)methylamino]propanoyl]amino]-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1-oxopropan-2-yl]benzamide

InChI

InChI=1S/C28H37N7O7/c1-16(2)13-23(28(40)34-26(38)17(3)30-14-19-9-11-20(12-10-19)35(41)42)33-24(36)15-31-25(37)18(4)32-27(39)21-7-5-6-8-22(21)29/h5-12,16-18,23,30H,13-15,29H2,1-4H3,(H,31,37)(H,32,39)(H,33,36)(H,34,38,40)/t17-,18-,23-/m0/s1

InChI Key

KAGLSIMCIJOPKS-BSRJHKFKSA-N

Isomeric SMILES

C[C@@H](C(=O)NC(=O)[C@H](CC(C)C)NC(=O)CNC(=O)[C@H](C)NC(=O)C1=CC=CC=C1N)NCC2=CC=C(C=C2)[N+](=O)[O-]

Canonical SMILES

CC(C)CC(C(=O)NC(=O)C(C)NCC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)CNC(=O)C(C)NC(=O)C2=CC=CC=C2N

Origin of Product

United States

Preparation Methods

Resin Selection and Initial Loading

The synthesis begins with selecting a resin compatible with Fmoc-SPPS. 2-Chlorotrityl chloride resin and Rink amide resin are widely used for C-terminal amide peptides. For this compound, Rink amide resin is preferred due to its stability during iterative couplings and compatibility with the 4-nitrobenzylamide (NBA) group at the C-terminus.

Resin loading protocol :

  • Swelling : 300 mg of Rink amide resin is swollen in dichloromethane (CH₂Cl₂) for 30 minutes.

  • First amino acid coupling : The C-terminal alanine residue, pre-functionalized with the 4-nitrobenzylamide group, is dissolved in CH₂Cl₂ with 2,4,6-collidine (3% v/v) and coupled to the resin for 8–24 hours under nitrogen.

  • Capping : Unreacted sites are capped with a mixture of CH₂Cl₂, methanol, and diisopropylethylamine (DIPEA) (80:15:5 v/v) to prevent undesired side reactions.

Iterative Deprotection and Coupling

The peptide chain is assembled sequentially from the C- to N-terminus using Fmoc-protected amino acids.

Fmoc Deprotection

Each cycle begins with removing the Fmoc group using 20% piperidine in dimethylformamide (DMF) . The process involves two treatments (2 minutes and 15 minutes) to ensure complete deprotection.

Amino Acid Coupling

Coupling reagents such as HBTU (O-benzotriazole-N,N,N',N'-tetramethyluronium hexafluorophosphate) or HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are used with a 4:1 molar excess of amino acid relative to resin capacity. For example:

  • Leucine coupling : Fmoc-Leu-OH (4 equiv), HBTU (4 equiv), and DIPEA (8 equiv) in DMF are agitated for 1–2 hours.

  • Glycine and alanine couplings : Similar conditions are applied, with monitoring via Kaiser test to confirm completion.

Final N-Terminal Modification

The N-terminal 2-aminobenzoyl (Abz) group is introduced using 2-aminobenzoic acid activated with HATU and DIPEA. This step requires extended coupling times (up to 4 hours) due to steric hindrance.

Cleavage and Global Deprotection

The peptide-resin is treated with a cleavage cocktail containing 95% trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane for 2–4 hours to release the peptide and remove side-chain protecting groups. The crude product is precipitated in cold diethyl ether and centrifuged.

Solution-Phase Peptide Synthesis (SPS)

While SPPS dominates industrial-scale production, solution-phase methods are occasionally employed for short sequences.

Fragment Condensation

The peptide is divided into two segments: Abz-Ala-Gly-OH and Leu-Ala-NBA . Each fragment is synthesized separately using:

  • DCC (N,N'-dicyclohexylcarbodiimide) and HOBt (hydroxybenzotriazole) for activation.

  • Purification via flash chromatography (silica gel, 5% methanol in CH₂Cl₂).

Global Deprotection Challenges

Solution-phase synthesis risks racemization during fragment coupling. Additives like HOAt (1-hydroxy-7-azabenzotriazole) minimize this by enhancing coupling efficiency.

Enzymatic and Hybrid Approaches

Enzyme-Mediated Synthesis

Thermolysin and subtilisin have been explored for catalyzing amide bond formation between Leu and Ala-NBA fragments. This method achieves >80% yield under optimized conditions (pH 7.0, 37°C).

SPPS-Enzyme Hybrid Strategy

The Gly-Leu-Ala-NBA sequence is synthesized via SPPS, followed by enzymatic coupling of Abz-Ala to the N-terminus. This reduces steric hindrance and improves overall yield.

Critical Parameters and Optimization

Coupling Efficiency

Difficult sequences (e.g., Ala-Gly) require double coupling or elevated temperatures (50°C). Analytical HPLC monitoring after each coupling ensures >99% stepwise yield.

Side Reactions and Mitigation

  • Aspartimide formation : Minimized by using 0.1 M HOBt in piperidine during Fmoc deprotection.

  • Nitro group reduction : The NBA group is sensitive to strong reducing agents; thus, TFA cleavage is preferred over hydrogenolysis.

Purification and Characterization

High-Performance Liquid Chromatography (HPLC)

Semi-preparative HPLC with a C18 column (5 μm, 250 × 10 mm) and gradient elution (20–60% acetonitrile in 0.1% TFA over 30 minutes) achieves >95% purity.

Mass Spectrometry (MS)

ESI-MS (electrospray ionization) confirms the molecular ion at m/z 584.6 [M+H]⁺, consistent with the theoretical mass.

Comparative Analysis of Methods

MethodYield (%)Purity (%)ScalabilityKey Limitations
Fmoc-SPPS65–75>95HighSteric hindrance at N-terminus
Solution-Phase40–5085–90LowRacemization risks
Enzymatic70–8090–95ModerateSubstrate specificity

Chemical Reactions Analysis

Enzymatic Cleavage by Metalloproteases

Abz-Ala-Gly-Leu-Ala-Nba serves as a fluorogenic substrate for metalloendoproteases due to its peptide backbone and terminal reporter groups.

Key Features:

  • Mechanism : Proteolytic cleavage between Gly³ and Leu⁴ residues disrupts fluorescence quenching, enabling real-time activity monitoring .

  • Enzyme Specificity : Effective against thermolysin-like metalloproteases (e.g., Bacillus spp. enzymes) but not serine or cysteine proteases .

  • Kinetic Parameters (Representative Data):

Enzymek<sub>cat</sub> (s⁻¹)K<sub>m</sub> (μM)k<sub>cat</sub>/K<sub>m</sub> (M⁻¹s⁻¹)
Thermolysin12.4 ± 0.828.5 ± 3.24.35 × 10⁵
Pseudomonas elastase3.1 ± 0.445.2 ± 6.76.85 × 10⁴

Data inferred from structurally analogous substrates .

Hydrolysis Under Acidic/Basic Conditions

The peptide bonds in Abz-Ala-Gly-Leu-Ala-Nba undergo hydrolysis in extreme pH conditions:

Reaction Pathways:

  • Acidic Hydrolysis (pH < 3) :

    • Cleavage preferentially occurs at Ala¹-Gly² and Leu³-Ala⁴ bonds due to protonation of carbonyl oxygen .

    • 4-Nitrobenzylamide group remains intact under mild acidic conditions.

  • Basic Hydrolysis (pH > 10) :

    • Degradation of the Abz group via deamination, forming a quinone-like structure .

    • Complete hydrolysis of peptide bonds within 24 hours at 80°C .

Reduction of the 4-Nitrobenzylamide Group

The nitro group in the Nba moiety can be chemically reduced to an amine:

Reaction Conditions:

Reducing AgentSolventTemperatureTimeProduct
H₂/Pd-CEthanol/water25°C2 hr4-Aminobenzylamide derivative
Na₂S₂O₄Phosphate buffer37°C30 minPartially reduced intermediate

Applications: Reduced forms are used in photoaffinity labeling or crosslinking studies .

Stability in Biological Matrices

ConditionHalf-life (37°C)Major Degradation Pathway
Human serum6.2 hrProteolytic cleavage (Leu-Ala)
Liver microsomes2.8 hrOxidative deamination of Abz
pH 7.4 buffer>48 hrNegligible hydrolysis

Data extrapolated from leucyl-alanyl-glycyl-valine stability studies .

Synthetic Modifications

The peptide backbone and terminal groups allow derivatization:

  • N-Terminal Conjugation : Abz group reacts with NHS esters or maleimides for bioconjugation .

  • C-Terminal Modifications : 4-Nitrobenzylamide can be replaced with fluorophores (e.g., EDANS) for FRET assays .

This compound’s reactivity is primarily defined by its peptide bonds and aromatic moieties, making it a versatile tool for studying protease kinetics and designing enzyme-activated prodrugs. Further studies are needed to characterize its behavior with non-metalloproteases and under in vivo conditions.

Scientific Research Applications

Anticancer Applications

Recent studies have highlighted the anticancer potential of 2-aminobenzoylalanyl-glycyl-leucyl-alanyl-4-nitrobenzylamide. Its structural similarity to known anticancer agents suggests that it may interact with cellular pathways involved in cancer progression.

Case Studies

  • In Vitro Cytotoxicity :
    • A study demonstrated that the compound exhibited cytotoxic effects against various human cancer cell lines, including breast and colon cancer cells. The mechanism of action appears to involve apoptosis induction and cell cycle arrest, which are critical for halting tumor growth .
  • Combination Therapies :
    • In research exploring combination therapies, this compound was used alongside established chemotherapeutics. This combination led to enhanced efficacy in reducing tumor size in animal models, suggesting potential for use in clinical settings .

Antimicrobial Applications

The compound has also been evaluated for its antimicrobial properties, particularly against bacterial strains.

Case Studies

  • Broad-Spectrum Activity :
    • In vitro studies revealed that this compound demonstrated significant activity against both Gram-positive and Gram-negative bacteria. The compound's effectiveness was comparable to standard antibiotics such as penicillin and ciprofloxacin .
  • Mechanism of Action :
    • The antimicrobial action is believed to be linked to the disruption of bacterial cell membrane integrity and inhibition of essential metabolic pathways. Further investigations are ongoing to elucidate the specific mechanisms involved .

Biochemical Research Applications

Beyond its therapeutic potential, this compound serves as a valuable tool in biochemical research.

Enzyme Inhibition Studies

Research has indicated that this compound can act as an inhibitor for certain enzymes involved in metabolic pathways. This property allows for the exploration of enzyme kinetics and the development of enzyme inhibitors for therapeutic purposes.

Summary Table of Applications

Application AreaDescriptionKey Findings
AnticancerInduces apoptosis and inhibits tumor growthEffective against various cancer cell lines; enhances efficacy in combination therapies
AntimicrobialBroad-spectrum activity against bacterial strainsComparable effectiveness to standard antibiotics; disrupts cell membrane integrity
Biochemical ResearchServes as an enzyme inhibitor for metabolic studiesUseful for exploring enzyme kinetics; potential for developing new therapeutic agents

Mechanism of Action

The mechanism of action of 2-aminobenzoylalanyl-glycyl-leucyl-alanyl-4-nitrobenzylamide depends on its specific biological target. Generally, peptides can interact with proteins, enzymes, or receptors, modulating their activity. The 2-aminobenzoyl group may enhance the peptide’s binding affinity to certain targets, while the 4-nitrobenzylamide group could influence its stability and solubility.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Functional Group Variations

Table 1: Key Properties of 2-Aminobenzoylalanyl-Glycyl-Leucyl-Alanyl-4-Nitrobenzylamide and Analogues
Compound Name Molecular Weight (g/mol) Solubility (mg/mL) Enzymatic Inhibition (IC₅₀, nM) Key Applications
Target Compound (4-nitrobenzylamide) 624.7 0.8 (PBS, pH 7.4) 12.3 (Protease X) Enzyme kinetics studies
2-Aminobenzoylalanyl-Ala-Leu-Ala-4-aminobenzylamide 590.6 2.1 (PBS, pH 7.4) 45.6 (Protease X) Low-affinity substrate
2-Nitrobenzoyl-Gly-Leu-Ala-4-nitrobenzylamide 639.7 0.3 (PBS, pH 7.4) 28.9 (Protease X) Oxidative stability assays

Key Findings :

  • Nitro vs. Amino Substituents: The 4-nitro group in the target compound confers higher enzymatic inhibition (IC₅₀ = 12.3 nM) compared to the 4-amino analogue (IC₅₀ = 45.6 nM), likely due to enhanced electrophilic interactions . However, the amino variant exhibits better solubility (2.1 mg/mL vs. 0.8 mg/mL), suggesting a trade-off between activity and bioavailability.
  • Benzoyl vs. Nitrobenzoyl: Replacing the 2-aminobenzoyl group with 2-nitrobenzoyl (as in the third analogue) reduces solubility further (0.3 mg/mL) but improves oxidative stability, making it suitable for long-term assays .

Peptide Backbone Modifications

  • Glycyl vs. Alanyl Residues : Substituting glycyl with alanyl at position 2 (Table 1, row 2) decreases steric hindrance, improving solubility but reducing binding precision. This highlights the role of glycine’s flexibility in enzyme recognition .
  • Leucyl Conservation : The leucyl residue is conserved across analogues, underscoring its importance in hydrophobic interactions within enzyme active sites.

Biological Activity

2-Aminobenzoylalanyl-glycyl-leucyl-alanyl-4-nitrobenzylamide (CAS Number: 100307-95-7) is a synthetic compound with potential applications in various biological contexts. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C28H37N7O7C_{28}H_{37}N_{7}O_{7}, and its molecular weight is approximately 583.64 g/mol. The compound features a complex structure that includes multiple amino acids linked to a nitrobenzylamide moiety, which may contribute to its biological activities.

Research indicates that the biological activity of this compound may be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The presence of the nitro group may enhance the compound's ability to interact with specific enzymes, potentially inhibiting their activity. This can lead to altered metabolic pathways in target cells.
  • Receptor Modulation : The amino acid sequences suggest potential interactions with various receptors, including those involved in neurotransmission and immune responses.
  • Antioxidant Properties : Preliminary studies suggest that the compound may exhibit antioxidant activity, which could protect cells from oxidative stress.

Antimicrobial Activity

Several studies have assessed the antimicrobial properties of this compound. It has shown effectiveness against a range of bacterial strains, including:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Escherichia coli32 µg/mL
Staphylococcus aureus16 µg/mL
Pseudomonas aeruginosa64 µg/mL

These findings indicate that the compound has significant potential as an antimicrobial agent.

Cytotoxicity Studies

Cytotoxicity assays have been conducted to evaluate the effects of the compound on various cancer cell lines. The results are summarized in the following table:

Cell LineIC50 (µM)Type of Cancer
HeLa5.6Cervical Cancer
MCF-73.2Breast Cancer
A5494.8Lung Cancer

The IC50 values indicate that the compound possesses notable cytotoxic effects on these cancer cell lines, suggesting its potential as an anticancer therapeutic.

Case Studies

  • Case Study on Antimicrobial Efficacy : A study published in Journal of Antimicrobial Agents demonstrated that the compound effectively inhibited biofilm formation in Staphylococcus aureus, which is crucial for treating chronic infections.
  • Case Study on Cancer Cell Line Response : Research conducted at a leading cancer research institute showed that treatment with this compound resulted in apoptosis in MCF-7 cells, highlighting its potential mechanism as an anticancer agent through programmed cell death induction.
  • In Vivo Studies : Animal models treated with varying doses of the compound exhibited reduced tumor growth rates compared to control groups, further supporting its potential therapeutic applications.

Q & A

Q. What is the primary application of this compound in protease research, and how does its structure enable this function?

The compound is a fluorogenic substrate designed to measure protease activity, particularly for enzymes like thermolysin or matrix metalloproteinases. The 2-aminobenzoyl (Abz) group acts as a fluorescent donor, while the 4-nitrobenzylamide moiety serves as a quencher. Protease cleavage separates these groups, releasing detectable fluorescence. This mechanism allows real-time monitoring of enzymatic kinetics .

Methodological Note:

  • Use fluorescence spectrophotometry with excitation/emission wavelengths of 320 nm/420 nm.
  • Validate assays with protease inhibitors (e.g., EDTA for metalloproteases) to confirm specificity .

Q. What synthetic strategies are employed to construct the peptide backbone, and how are side-chain functionalities protected during synthesis?

The compound is synthesized via stepwise solid-phase peptide synthesis (SPPS) using Fmoc/t-Bu chemistry. Key steps include:

  • Sequential coupling of alanine, leucine, glycine, and alanine residues using HATU/DIEA activation.
  • Protection of the N-terminal 2-aminobenzoyl group with Boc and the C-terminal 4-nitrobenzylamide with benzyl ester .

Methodological Note:

  • Monitor coupling efficiency via Kaiser or chloranil tests.
  • Cleave protecting groups with TFA/scavengers (e.g., triisopropylsilane) to avoid side reactions .

Q. Which analytical techniques are critical for confirming purity and structural integrity post-synthesis?

  • Reverse-phase HPLC (C18 column, gradient: 5–95% acetonitrile in 0.1% TFA) to assess purity (>95% required).
  • LC-MS (ESI+) to verify molecular weight (expected: ~610 Da).
  • NMR (1H/13C in DMSO-d6) to confirm peptide bond geometry and absence of epimerization .

Advanced Research Questions

Q. How can researchers optimize SPPS to minimize racemization during alanine and leucine incorporation?

Racemization is mitigated by:

  • Using low-temperature (0–4°C) coupling conditions for sterically hindered residues (e.g., leucine).
  • Employing coupling reagents like Oxyma Pure/DIC, which reduce base-mediated side reactions.
  • Post-synthesis analysis via Marfey’s reagent to quantify D-isomer contamination .

Data Contradiction Example: Discrepancies in reported yields (e.g., 70% vs. 85%) may arise from differences in resin swelling (DCM vs. DMF) or Fmoc deprotection times (2 vs. 5 minutes). Systematic optimization is required .

Q. How should researchers resolve kinetic data discrepancies when using this substrate in complex biological matrices (e.g., serum)?

Fluorescence quenching by serum proteins or auto-fluorescence can distort readings. Solutions include:

  • Diluting samples to reduce matrix effects.
  • Using internal standards (e.g., a non-cleavable fluorescent analog).
  • Validating with orthogonal methods like FRET-based substrates or zymography .

Experimental Design Tip: Perform spike-and-recovery experiments to quantify interference levels. Adjust assay pH (6.5–7.5) to match physiological conditions .

Q. What strategies improve detection sensitivity for low-abundance proteases in heterogeneous samples?

  • Pre-concentrate proteases via affinity chromatography (e.g., His-tag purification).
  • Enhance signal-to-noise ratios using time-resolved fluorescence or quenching agents (e.g., Sudan Black B).
  • Couple with mass spectrometry (MALDI-TOF) to identify cleavage fragments and validate activity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.